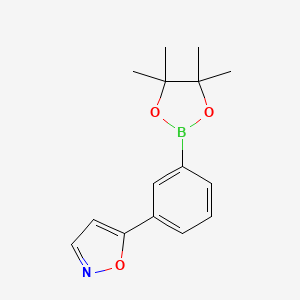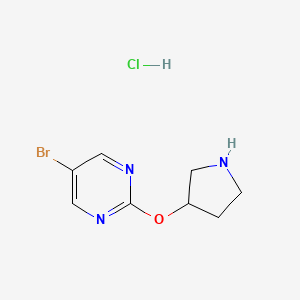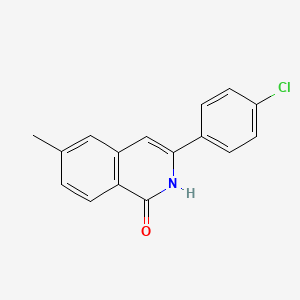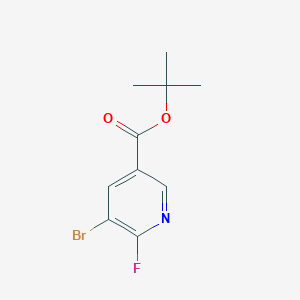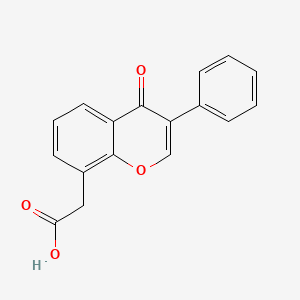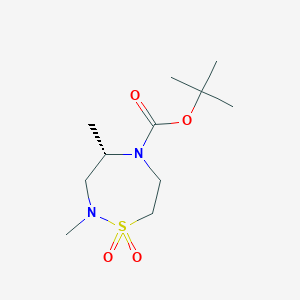
1-(1-Cyclohexyl-2-phenylethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Cyclohexyl-2-phenylethyl)piperidine is a chemical compound belonging to the class of piperidines This compound is characterized by a piperidine ring attached to a cyclohexyl group and a phenylethyl group
Métodos De Preparación
The synthesis of 1-(1-Cyclohexyl-2-phenylethyl)piperidine involves several steps. One common method includes the reaction of cyclohexylmagnesium bromide with 2-phenylethylpiperidine under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF). The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
1-(1-Cyclohexyl-2-phenylethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the cyclohexyl or phenylethyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride. These reactions often target the piperidine ring, resulting in the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, where various alkyl or aryl groups can be introduced using reagents like alkyl halides or aryl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone or phenylacetic acid, while reduction may produce secondary amines.
Aplicaciones Científicas De Investigación
1-(1-Cyclohexyl-2-phenylethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including its interaction with various receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new analgesics and anesthetics.
Industry: It is used in the production of specialty chemicals and materials, where its structural properties contribute to the desired characteristics of the final products
Mecanismo De Acción
The mechanism of action of 1-(1-Cyclohexyl-2-phenylethyl)piperidine involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, including the NMDA receptor and dopamine receptors. This binding can modulate neurotransmitter release and reuptake, leading to various pharmacological effects such as analgesia and anesthesia .
Comparación Con Compuestos Similares
1-(1-Cyclohexyl-2-phenylethyl)piperidine can be compared with other similar compounds, such as:
Phencyclidine (PCP): Both compounds share a similar piperidine structure, but this compound has a cyclohexyl group instead of a phenyl group, which may result in different pharmacological properties.
Ketamine: Another NMDA receptor antagonist, ketamine has a different structure but similar effects on the central nervous system.
Diphenidine: This compound also interacts with NMDA receptors and has structural similarities, including the presence of a piperidine ring.
Propiedades
Fórmula molecular |
C19H29N |
|---|---|
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
1-(1-cyclohexyl-2-phenylethyl)piperidine |
InChI |
InChI=1S/C19H29N/c1-4-10-17(11-5-1)16-19(18-12-6-2-7-13-18)20-14-8-3-9-15-20/h1,4-5,10-11,18-19H,2-3,6-9,12-16H2 |
Clave InChI |
FQKJCOBLWXBHSS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(CC2=CC=CC=C2)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



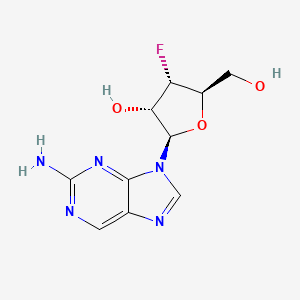


![[6-Methoxy-2-(4-methylphenyl)quinolin-4-yl]methanol](/img/structure/B11847266.png)
